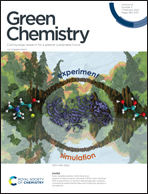Brønsted acidity of bio-protic ionic liquids: the acidic scale of [AA]X amino acid ionic liquids†
Green Chemistry Pub Date: 2015-09-25 DOI: 10.1039/C5GC01913C
Abstract
Amino acid ionic liquids (AAILs) [AA]X based on amino acid cations are a kind of typical “bio-base” protic ionic liquids (PILs), which are supposed to be acidic ionic liquids. The Brønsted acidity of [AA]X PILs at room temperature was systematically studied for the first time. Acid dissociation constants (pKa) of [AA]X were determined by the potentiometric titration method. The first acid dissociation constants (pKa1) are from 1.98 to 2.42. The actual pH values of [AA]X (0.010 mol L−1) obtained from a pH meter are from 2.26 to 2.44 which are slightly higher than the calculated pH values according to the above experimental pKa1. The Hammett method performed on UV/Vis spectra with p-nitroaniline as the indicator was used to determine the acidic strength of [AA]X. Their H0 values (0.010 mol L−1) are in the range from 2.10 to 2.44. Various frameworks of amino acid cations and five anions (including nitrate (NO3−), chloride (Cl−), perchlorate (ClO4−), trifluoromethanesulfonate (OTf−) and trifluoroacetate (TfA−) anions) were used to investigate the cationic and anionic effect on the acidity of AAILs. The Brønsted acidity of AAILs depends on the cationic structure, the type of anion and the concentration of [AA]X. In addition, the theoretical pKa1 values were studied by using the cluster-continuum model using the density functional theory (DFT) method. The experimental and theoretical results showed that [AA]X PILs have a stronger Brønsted acidity than the common PILs prepared by one-pot syntheses.
![Graphical abstract: Brønsted acidity of bio-protic ionic liquids: the acidic scale of [AA]X amino acid ionic liquids](http://scimg.chem960.com/usr/1/C5GC01913C.jpg)
![Brønsted acidity of bio-protic ionic liquids: the acidic scale of [AA]X amino acid ionic liquids†](https://scimg.chem960.com/usr/1/C5GC01913C.jpg)
Recommended Literature
- [1] Tin-based materials supported on nitrogen-doped reduced graphene oxide towards their application in lithium-ion batteries†
- [2] Transition metal oxide and chalcogenide-based nanomaterials for antibacterial activities: an overview
- [3] On the role of the surface oxygen species during A–H (A = C, N, O) bond activation: a density functional theory study†
- [4] Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†
- [5] Correction: POPs in Antarctic ecosystems: is climate change affecting their temporal trends?
- [6] Ordered mesoporous materials at the beginning of the third millennium: new strategies to create hybrid and non-siliceous variants
- [7] Li2Na2TiP2O9: an ordered Na4TiP2O9-type crystal with ion-exchange properties†
- [8] Small molecule–protein interactions in branch migration thermodynamics: modelling and application in the homogeneous detection of proteins and small molecules†
- [9] Nanocrystalline magnesium oxide stabilized gold nanoparticles: an advanced nanotechnology based recyclable heterogeneous catalyst platform for the one-pot synthesis of propargylamines†
- [10] Adsorbent 2D and 3D carbon matrices with protected magnetic iron nanoparticles

Journal Name:Green Chemistry
Research Products
-
CAS no.: 19394-61-7
-
CAS no.: 16742-48-6
-
CAS no.: 15366-08-2
-
CAS no.: 102185-16-0









